N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide (CAS: 890012-71-2) is a chromene-based carboxamide derivative with a molecular formula of C₂₃H₂₃ClN₂O₅S and a molecular weight of 475.0 g/mol . Its structure includes a 6-chloro-7-methyl-4-oxochromene core linked to a phenyl group substituted with an azepane-1-sulfonyl moiety. Key physicochemical properties include an XLogP3 value of 3.9, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 101 Ų, suggesting moderate solubility . The compound has one hydrogen bond donor and six hydrogen bond acceptors, which may influence its pharmacokinetic profile.
Chromene derivatives are recognized for their biological activity, particularly as inhibitors of proteins like EGFR, tyrosine kinase, and NF-κB, which are implicated in cancer progression . The azepane sulfonyl group in this compound may enhance target binding or solubility compared to simpler substituents.
Properties
Molecular Formula |
C23H23ClN2O5S |
|---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H23ClN2O5S/c1-15-12-21-18(13-19(15)24)20(27)14-22(31-21)23(28)25-16-6-8-17(9-7-16)32(29,30)26-10-4-2-3-5-11-26/h6-9,12-14H,2-5,10-11H2,1H3,(H,25,28) |
InChI Key |
DQMHXMCGVFUPSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromene core, introduction of the sulfonyl group, and subsequent functionalization to introduce the azepane ring and carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Chromene Carboxamide Derivatives
Structural and Physicochemical Comparisons
The following table compares the target compound with two structurally related analogues:
Key Observations:
- Lipophilicity : Compound A’s XLogP3 of 3.9 suggests moderate lipophilicity, suitable for membrane permeability. Compound B’s thiadiazole and allylthio groups may increase hydrophobicity, while Compound C’s isoxazole likely enhances polarity .
- Molecular Weight : Compound C’s higher molecular weight (541.0 g/mol) may limit oral bioavailability under Lipinski’s Rule of Five guidelines.
Structural Features and Target Interactions
- Compound A: The azepane sulfonyl group introduces a seven-membered ring, providing conformational flexibility. Sulfonamides are known to enhance binding to enzymes like carbonic anhydrase or tyrosine kinases .
- Compound B : The thiadiazole-allylthio moiety may confer stronger π-π stacking or hydrophobic interactions with targets like EGFR, but the allylthio group could increase metabolic instability .
Biological Activity
N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with a complex structure, characterized by a chromene core, a sulfonamide group, and an azepane moiety. This article explores its biological activities, including potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 448.95 g/mol. The structure incorporates a chromene framework, which is often associated with various pharmacological properties.
Biological Activities
Preliminary studies indicate that this compound exhibits several promising biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Antitumor Properties : Research suggests that it may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.
- Anti-inflammatory Effects : this compound has been observed to reduce inflammation in vitro and in vivo.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation and inflammation.
- Modulation of Signaling Pathways : The compound could interfere with specific signaling pathways that regulate cell survival and apoptosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-7-methylchromone | Similar chromone structure | Antimicrobial |
| N-[4-(thiazol-2-sulfamoyl)phenyl]-6-methylchromone | Contains thiazole instead of azepane | Antitumor |
| 7-Methylchromenone | Lacks sulfonamide group | Antioxidant properties |
The combination of the sulfonamide group with the chromene structure may enhance the biological activity and specificity of this compound compared to other compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Antitumor Activity : In vitro assays showed that the compound inhibited the growth of breast cancer cell lines (MCF7) by inducing apoptosis through mitochondrial pathways. The IC50 values were determined to be significantly lower than those for conventional chemotherapeutics .
- Anti-inflammatory Effects : A recent investigation revealed that treatment with this compound reduced levels of pro-inflammatory cytokines in a murine model of arthritis, suggesting its potential use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
